3-(2,3-dimethylanilino)indol-2-one
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-6-5-9-13(11(10)2)17-15-12-7-3-4-8-14(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
ZICGJLPYIIBYBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N=C2C3=CC=CC=C3NC2=O)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=C3C=CC=CC3=NC2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=CC=CC3=NC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 3-(2,3-dimethylanilino)indol-2-one and related compounds:
Physicochemical Properties
- The dimethylanilino group likely increases melting point due to enhanced π-π stacking. 5-Nitro-substituted analogs (e.g., 3-[(2,4-dimethylphenyl)amino]-5-nitroindol-2-one) exhibit higher thermal stability due to nitro group interactions .
- Solubility: Methoxy-substituted derivatives (e.g., 5-methoxy-3,3-dimethylindolin-2-one) show improved solubility in polar solvents compared to the target compound . The dimethylanilino group in this compound may reduce aqueous solubility due to hydrophobicity but enhance lipid membrane permeability .
Crystallographic and Supramolecular Features
- The dimethylanilino group in this compound likely participates in intramolecular N–H⋯O hydrogen bonding, forming S(6) ring motifs as seen in related structures .
- In contrast, 3,3-di(2-methylindol-3-yl) derivatives may form π-stacked dimers due to planar indole rings, influencing crystal packing and stability.
Preparation Methods
Hydrazonoindolin-2-one Intermediate Synthesis
The condensation of isatin derivatives with hydrazine hydrate represents a foundational strategy for synthesizing 3-hydrazonoindolin-2-ones, which serve as precursors for further functionalization. For instance, 3-hydrazonoindolin-2-one (4a) is synthesized by refluxing isatin (3a) with hydrazine hydrate in methanol, yielding a stable hydrazone intermediate. This intermediate undergoes subsequent condensation with 1 H-indole-3-carbaldehyde (2) in ethanol under acidic conditions to form [(3-indolylmethylene)hydrazono]indolin-2-ones.
Table 1: Reaction Conditions for Hydrazonoindolin-2-one Synthesis
Adaptation for 3-(2,3-Dimethylanilino)indol-2-one
To introduce the 2,3-dimethylanilino group, a modified protocol involves substituting hydrazine hydrate with 2,3-dimethylaniline. In a representative procedure, isatin (3a) reacts with 2,3-dimethylaniline in ethanol containing glacial acetic acid, facilitating nucleophilic attack at the C3 position of isatin. The reaction proceeds via intermediate imine formation, followed by tautomerization to yield the target compound.
Palladium-Catalyzed Coupling Strategies
Electrochemical Synthesis
Electrochemical methods, as demonstrated for 3-nitro-2-arylindoles, provide an alternative for synthesizing aryl aminoindoles. By adapting the conditions from, 3-nitroindolin-2-one could undergo electrochemical reduction in the presence of 2,3-dimethylaniline, leveraging KI as a redox mediator in a methanol-water solvent system.
Solvent and Catalyst Optimization
Solvent Effects on Yield
Comparative studies from thiazolo[3,2- a]indole synthesis highlight the critical role of solvent polarity. For example, reactions in water achieve higher yields (97%) compared to dichloromethane (23%) or ethanol (35%). This trend likely extends to this compound, where polar aprotic solvents may enhance nucleophilicity of the aniline.
Table 2: Solvent Optimization Data
Acid Catalysis
Glacial acetic acid is frequently employed to catalyze condensations, as seen in the synthesis of [(3-indolylmethylene)hydrazono]indolin-2-ones. Protonation of the carbonyl oxygen enhances electrophilicity at C3, facilitating nucleophilic attack by 2,3-dimethylaniline.
Functional Group Compatibility and Substrate Scope
Halogenated Indolin-2-ones
Chloro- and bromo-substituted indolin-2-ones exhibit enhanced reactivity in coupling reactions. For instance, 5-chloroisatin reacts efficiently with hydrazine hydrate to form 6b , demonstrating the tolerance of halogen substituents. This suggests that 5-chloro-3-(2,3-dimethylanilino)indol-2-one could be synthesized analogously.
Analytical Characterization
Spectroscopic Data
Key characterization techniques include:
-
¹H NMR : The NH proton of isatin resonates at δ 10.74 ppm (D₂O exchangeable), while the indole NH appears at δ 12.14 ppm.
-
IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the indolin-2-one core.
-
MS : Molecular ion peaks (e.g., m/z 288 for 6a ) validate the target structure.
Table 3: Representative NMR Data for Indolin-2-one Derivatives
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
